

# Technical Guide: NMR Data for 2-Amino-4-(4-bromophenyl)thiazole

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## Compound of Interest

Compound Name:	2-Amino-4-(4-bromophenyl)thiazole
Cat. No.:	B182969

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This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for **2-Amino-4-(4-bromophenyl)thiazole**, a key intermediate in the synthesis of various biologically active compounds.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data

The structural confirmation of **2-Amino-4-(4-bromophenyl)thiazole** is critically supported by <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. The data presented below were obtained in DMSO-d<sub>6</sub>, a common solvent for NMR analysis of organic compounds.

## <sup>1</sup>H NMR Data

The proton NMR spectrum provides characteristic signals corresponding to the aromatic and thiazole ring protons, as well as the amino group.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
7.75	d	8.6	2H	Ar-H
7.54	d	8.6	2H	Ar-H
7.12	s	-	2H	-NH <sub>2</sub>
7.05	s	-	1H	Thiazole-H

Table 1: <sup>1</sup>H NMR spectral data for **2-Amino-4-(4-bromophenyl)thiazole**. Data sourced from[2].

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
168.9	C=N (Thiazole)
149.1	C-NH <sub>2</sub> (Thiazole)
134.6	C-Br (Aromatic)
131.8	CH (Aromatic)
128.0	CH (Aromatic)
120.6	C (Aromatic)
102.8	CH (Thiazole)

Table 2: <sup>13</sup>C NMR spectral data for **2-Amino-4-(4-bromophenyl)thiazole**. Data sourced from[2].

## Experimental Protocols

The following section details the synthetic procedure for **2-Amino-4-(4-bromophenyl)thiazole** and the general method for NMR data acquisition.

## Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.

Procedure: Initially, p-bromoacetophenone and thiourea are reacted in the presence of a catalyst, such as iodine, to yield 4-(4-bromophenyl)thiazol-2-amine.[3]

A general electrosynthesis procedure has also been reported: In a typical procedure, the ketone (in this case, p-bromoacetophenone) (1 mmol), NH<sub>4</sub>SCN (1.2 mmol), NaOH (1 mmol), and NH<sub>4</sub>I (0.2 mol·L<sup>-1</sup>) in CH<sub>3</sub>CN (5.0 mL) are added to an undivided cell equipped with graphite plate electrodes.[2] The electrosynthesis is carried out with a constant current of 10 mA at room temperature for 20 hours with magnetic stirring.[2] After the electrolysis, the reaction mixture is decolorized with a saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution, washed with distilled water, and extracted with ethyl acetate.[2] The combined organic layers are dried over anhydrous MgSO<sub>4</sub> and concentrated under vacuum.[2] The crude product is then purified by column chromatography on silica gel.[2]

## NMR Data Acquisition

The NMR spectra were recorded on a Bruker Avance 400 MHz NMR spectrometer.[2]

<sup>1</sup>H NMR Spectroscopy:

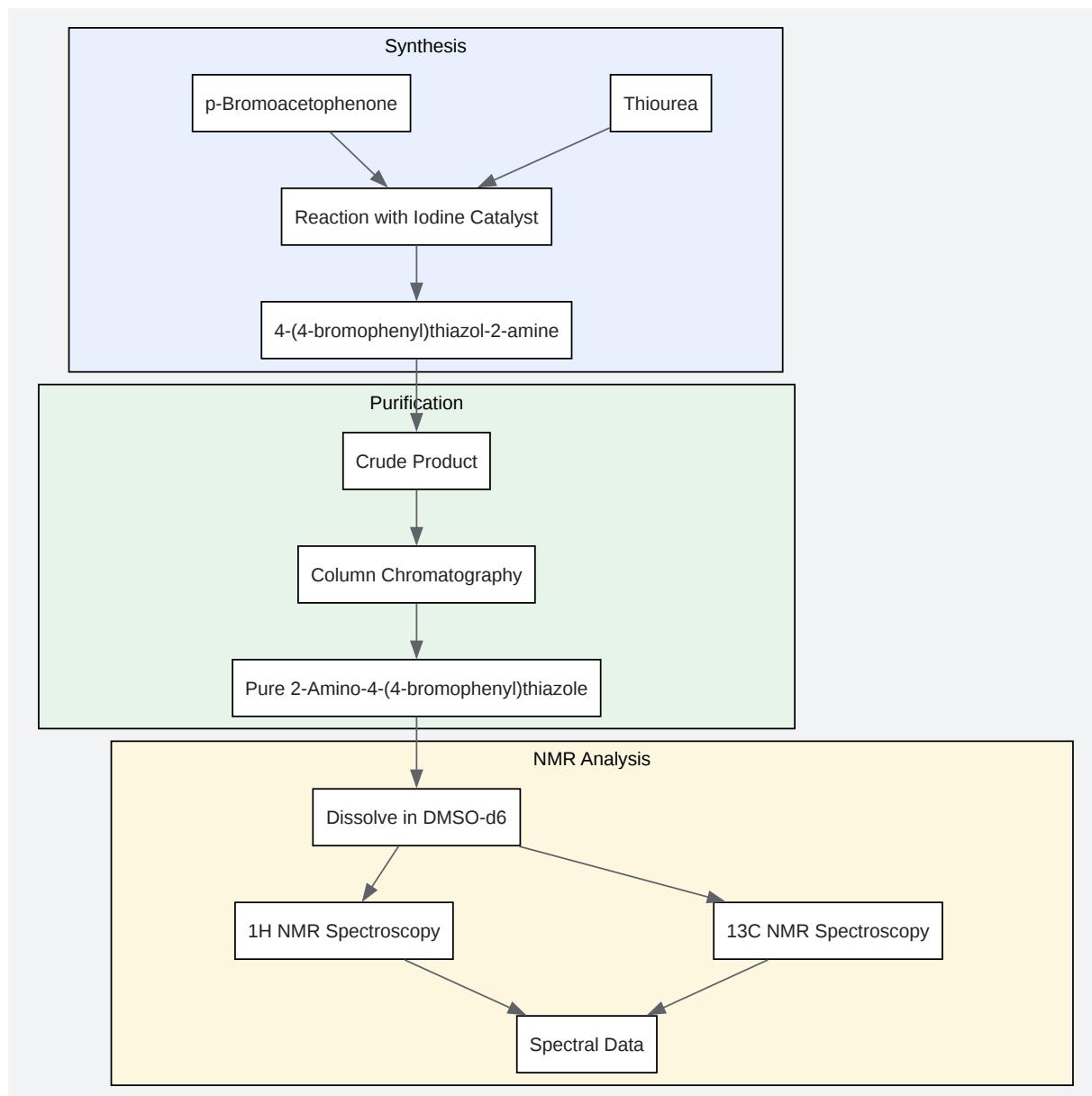
- Frequency: 400 MHz[2]
- Solvent: DMSO-d<sub>6</sub>[2]
- Internal Standard: Tetramethylsilane (TMS)[2]

<sup>13</sup>C NMR Spectroscopy:

- Frequency: 100 MHz[2]
- Solvent: DMSO-d<sub>6</sub>[2]
- Internal Standard: Tetramethylsilane (TMS)[2]

# Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and subsequent NMR analysis of **2-Amino-4-(4-bromophenyl)thiazole**.



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Caption: Synthesis and NMR analysis workflow for **2-Amino-4-(4-bromophenyl)thiazole**.

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## References

- 1. Cas 2103-94-8,2-Amino-4-(4-bromophenyl)thiazole | lookchem [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: NMR Data for 2-Amino-4-(4-bromophenyl)thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182969#nmr-data-for-2-amino-4-4-bromophenyl-thiazole>]

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